4-tert-Butoxybenzyl alcohol

Vue d'ensemble

Description

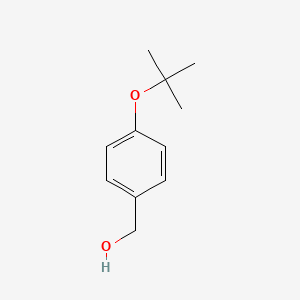

4-tert-Butoxybenzyl alcohol is an organic compound with the molecular formula C11H16O2. It is a colorless to light yellow liquid that is soluble in organic solvents but insoluble in water. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-tert-Butoxybenzyl alcohol can be synthesized through the hydrogenation of 4-tert-butoxybenzaldehyde. The preparation involves heating 4-tert-butoxybenzaldehyde dialkyl acetals in the presence of water, followed by hydrogenation of the resulting 4-tert-butoxybenzaldehyde .

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves the use of catalysts and controlled reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to obtain the final product .

Analyse Des Réactions Chimiques

SN1 Mechanism

Reagents : Concentrated hydrochloric acid (HCl), aqueous conditions.

Mechanism :

-

Protonation of the hydroxyl group forms an oxonium ion.

-

Dissociation generates a stable tert-butylbenzyl carbocation.

-

Chloride ion attacks the carbocation, yielding 4-tert-butylbenzyl chloride .

Key Data :

| Parameter | Value |

|---|---|

| Reaction Conditions | Room temperature |

| Solvent | Aqueous HCl |

| Yield | >90% |

SN2 Mechanism

Reagents : Thionyl chloride (SOCl2), pyridine.

Mechanism :

-

Formation of a chlorosulfite intermediate.

-

Backside attack by Cl⁻ leads to inversion of configuration.

Product : 4-tert-butylbenzyl chloride .

Key Data :

| Parameter | Value |

|---|---|

| Reaction Conditions | 0°C to room temperature |

| Solvent | Pyridine |

| Yield | >85% |

Oxidation to Benzaldehyde

Reagents : Hydrogen peroxide (H2O2), glacial acetic acid, bromide catalysts.

Mechanism :

-

Radical intermediates form via bromide-catalyzed oxidation.

Key Data :

| Parameter | Value |

|---|---|

| Reaction Conditions | 70–75°C, 10–20 hours |

| Solvent | Glacial acetic acid |

| Yield | >70% |

Oxidation to Benzoic Acid

Reagents : Potassium permanganate (KMnO4), acidic conditions.

Mechanism :

-

Further oxidation of the aldehyde to 4-tert-butylbenzoic acid .

Reduction Reactions

Reagents : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Mechanism :

Key Data :

| Parameter | Value |

|---|---|

| Reaction Conditions | Room temperature |

| Solvent | Ethanol |

| Yield | >90% |

Photocatalytic Dehydroformylation

Reagents : TBADT (tetra-n-butylammonium decatungstate), cobaloxime, visible light.

Mechanism :

-

Hydrogen atom transfer generates benzylic radicals.

-

Dehydrogenation and decarbonylation yield 4-tert-butylbenzene .

Key Data :

| Parameter | Value |

|---|---|

| Reaction Conditions | 385 nm LED, 35°C |

| Solvent | Acetonitrile |

| Yield | >80% |

Comparison of Key Reactions

| Reaction Type | Reagents | Mechanism | Product |

|---|---|---|---|

| SN1 Substitution | HCl (aq.) | Carbocation formation | 4-tert-butylbenzyl chloride |

| SN2 Substitution | SOCl2, pyridine | Backside attack | 4-tert-butylbenzyl chloride |

| Oxidation (aldehyde) | H2O2, HBr | Radical pathway | 4-tert-butylbenzaldehyde |

| Reduction | NaBH4 | Nucleophilic addition | 4-tert-butylbenzyl alcohol |

Research Findings

-

Catalytic Efficiency : Bromide catalysts in oxidation reactions enhance selectivity for aldehyde formation .

-

Steric Effects : The tert-butyl group stabilizes carbocations, favoring SN1 mechanisms over SN2 .

-

Environmental Impact : Reactions involving HCl or H2O2 require careful waste management due to acidic byproducts .

Applications De Recherche Scientifique

Applications Overview

-

Organic Synthesis

- Role as a Solvent : 4-tert-Butoxybenzyl alcohol is utilized as a solvent in various organic reactions due to its ability to solvate reactants effectively, facilitating chemical transformations .

- Intermediate in Synthesis : It serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

-

Pharmaceuticals

- Drug Formulation : The compound is employed in the formulation of certain pharmaceuticals where its properties enhance the stability and bioavailability of active ingredients .

- Cosmetic Applications : It is also used in cosmetic formulations, contributing to the stability and sensory attributes of products .

- Agrochemicals

-

Materials Science

- Nanoparticle Synthesis : The compound has been shown to influence the growth and assembly of metal oxide nanoparticles, leading to unique structural properties that are beneficial for various applications in nanotechnology .

- Polymer Chemistry : It is also used in the development of polymers where its steric properties can control the size and arrangement of polymer chains .

Data Tables

| Application Area | Specific Use |

|---|---|

| Organic Synthesis | Solvent and intermediate for various reactions |

| Pharmaceuticals | Drug formulation and stability enhancement |

| Agrochemicals | Intermediates for pesticide synthesis |

| Materials Science | Nanoparticle synthesis and polymer development |

Case Studies

-

Nanoparticle Formation :

A study demonstrated that using this compound as a solvent significantly influenced the formation of fibrous networks in metal oxide nanoparticles. The presence of the tert-butyl group allowed for better control over nanoplatelet size and arrangement compared to traditional solvents like benzyl alcohol . -

Pharmaceutical Formulation :

Research highlighted the role of this compound in improving the bioavailability of certain drug molecules when applied topically. The study involved assessing skin penetration and drug concentration post-application, showcasing its effectiveness in enhancing therapeutic outcomes . -

Agrochemical Development :

In agrochemical research, this compound was utilized to synthesize new pesticide formulations that exhibited improved efficacy against pests while maintaining safety profiles for non-target organisms .

Mécanisme D'action

The mechanism of action of 4-tert-Butoxybenzyl alcohol involves its ability to undergo various chemical transformations. It acts as a precursor in the synthesis of other compounds, where it can be oxidized, reduced, or substituted to form different products. The molecular targets and pathways involved depend on the specific reactions it undergoes .

Comparaison Avec Des Composés Similaires

4-tert-Butoxybenzyl alcohol can be compared with other similar compounds such as:

4-tert-Butylbenzyl alcohol: Similar in structure but lacks the butoxy group.

4-tert-Butoxybenzaldehyde: An oxidized form of this compound.

4-tert-Butoxybenzonitrile: Contains a nitrile group instead of the alcohol group

These compounds share similar chemical properties but differ in their functional groups, leading to variations in their reactivity and applications.

Activité Biologique

4-tert-Butoxybenzyl alcohol (CAS Number: 877-65-6) is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by research findings and data tables.

This compound is characterized by the following chemical properties:

- Molecular Formula: C11H16O

- Molecular Weight: 164.2441 g/mol

- Structure: The compound features a tert-butyl group attached to a benzyl alcohol moiety, which contributes to its unique reactivity and interaction with biological systems.

Enzyme Interaction

Research indicates that this compound interacts with various enzymes, notably acetyltransferases. It has been shown to inhibit the conversion of acetate to acetyl-CoA, which is a critical step in metabolic pathways involving energy production and biosynthesis . This inhibition can affect cellular metabolism and may have implications in cancer biology and metabolic disorders.

Antioxidant Properties

The compound exhibits antioxidant activity, which can protect cells from oxidative stress. Antioxidants play a crucial role in mitigating damage caused by free radicals, potentially reducing the risk of chronic diseases .

In Vitro Studies

Several studies have been conducted to assess the biological effects of this compound:

- Antimicrobial Activity : In vitro tests have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. For instance, it showed significant inhibition of bacterial growth at concentrations as low as 200 µg/mL .

- Cytotoxicity : Cytotoxic assays revealed that the compound can induce cell death in certain cancer cell lines. The IC50 values vary depending on the cell type, indicating selective toxicity towards malignant cells while sparing normal cells.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation markers in cell cultures, indicating potential therapeutic applications in inflammatory diseases .

Data Table: Summary of Biological Activities

Case Studies

- Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of bacterial growth, suggesting its potential as a natural preservative or therapeutic agent.

- Cancer Cell Line Study : Another investigation focused on the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). The study found that treatment with the compound resulted in significant apoptosis, highlighting its potential role in cancer treatment strategies.

Propriétés

IUPAC Name |

[4-[(2-methylpropan-2-yl)oxy]phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-11(2,3)13-10-6-4-9(8-12)5-7-10/h4-7,12H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXCIWXCKKJLNMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40199487 | |

| Record name | p-tert-Butoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51503-08-3 | |

| Record name | 4-(1,1-Dimethylethoxy)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51503-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-tert-Butoxybenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051503083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-tert-Butoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-tert-butoxybenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.025 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.